molecular formula C8H8O2 B13742300 4H-1,3-Benzodioxin CAS No. 254-27-3

4H-1,3-Benzodioxin

Cat. No.: B13742300
CAS No.: 254-27-3
M. Wt: 136.15 g/mol
InChI Key: TWSIYGATPWEKBK-UHFFFAOYSA-N
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Description

4H-1,3-Benzodioxin is an organic compound with the molecular formula C8H8O2 It is a heterocyclic compound containing a benzene ring fused with a dioxin ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 4H-1,3-Benzodioxin can be synthesized through various methods. One common synthetic route involves the reaction of salicylic acid with acetylenic esters in the presence of copper(I) iodide (CuI) and sodium bicarbonate (NaHCO3) in acetonitrile . Another method involves the iodocyclization of t-butyl o-vinylphenyl carbonate derivatives, which yields 4-iodomethyl-4H-1,3-benzodioxin-2-one derivatives .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions: 4H-1,3-Benzodioxin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, it can be oxidized to form this compound-4-one derivatives . It can also undergo substitution reactions with primary amines to form salicylamides .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include copper(I) iodide (CuI), sodium bicarbonate (NaHCO3), and iodine. Reaction conditions typically involve room temperature or mild heating in solvents such as acetonitrile .

Major Products: Major products formed from the reactions of this compound include this compound-4-one derivatives and salicylamides .

Mechanism of Action

The mechanism of action of 4H-1,3-Benzodioxin and its derivatives involves interactions with various molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress . The specific molecular targets and pathways involved in its biological effects are still under investigation.

Comparison with Similar Compounds

Similar Compounds: Similar compounds to 4H-1,3-Benzodioxin include 1,3-benzodioxan, this compound-4-one, and this compound-2-one .

Uniqueness: this compound is unique due to its specific chemical structure, which allows it to undergo a variety of chemical reactions and form diverse derivatives.

Properties

IUPAC Name

4H-1,3-benzodioxine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O2/c1-2-4-8-7(3-1)5-9-6-10-8/h1-4H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWSIYGATPWEKBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2OCO1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3059763
Record name 4H-1,3-Benzodioxin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3059763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.15 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

254-27-3
Record name 4H-1,3-Benzodioxin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=254-27-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Benzodioxan
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000254273
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4H-1,3-Benzodioxin
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4H-1,3-Benzodioxin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3059763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4H-1,3-benzodioxin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.425
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 1,3-BENZODIOXAN
Source FDA Global Substance Registration System (GSRS)
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